
(2-Aminoquinolin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminoquinolin-3-yl)methanol is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoquinolin-3-yl)methanol typically involves the reaction of 2-aminoquinoline with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions: (2-Aminoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
科学研究应用
(2-Aminoquinolin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Aminoquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Quinoline: A parent compound with a similar structure but lacking the amino and methanol groups.
2-Aminoquinoline: Similar to (2-Aminoquinolin-3-yl)methanol but without the methanol group.
3-Quinolinemethanol: Lacks the amino group present in this compound.
Uniqueness: this compound is unique due to the presence of both amino and methanol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
(2-aminoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2,(H2,11,12) |
InChI 键 |
LTFHUQQGRKOSHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


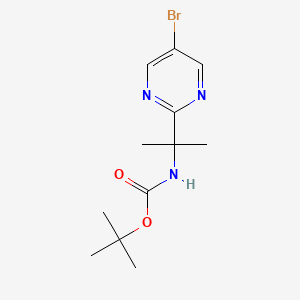
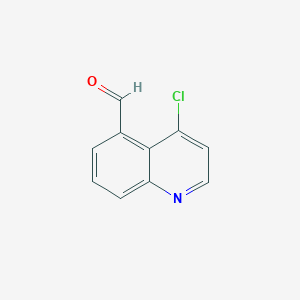
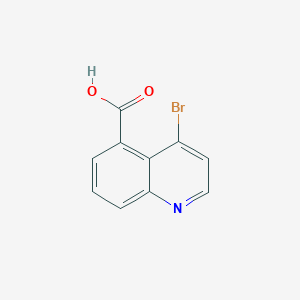

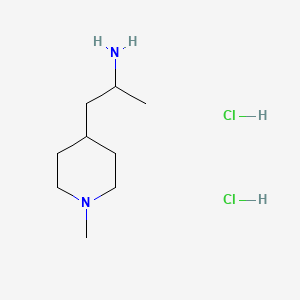
![(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)
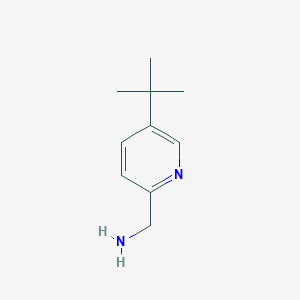
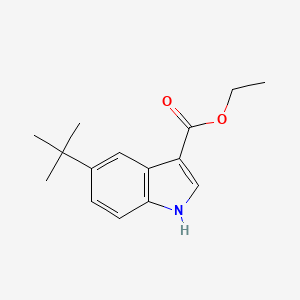
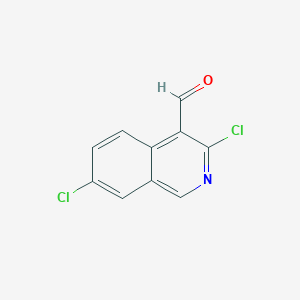
![5-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B15329325.png)
![5,9-Dichloro-7H-dibenzo[c,g]carbazole](/img/structure/B15329336.png)
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
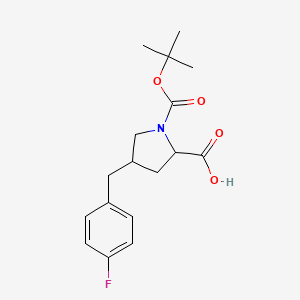
![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
